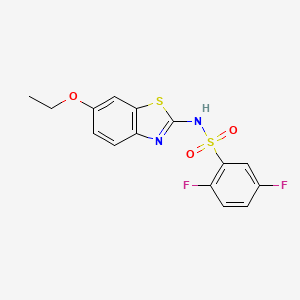![molecular formula C17H17N3O2S B5775172 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone, also known as FTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone is not fully understood, but it is believed to act by inhibiting the NF-κB pathway, which is involved in inflammation and cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation and inhibiting the growth of cancer cells. This compound has also been shown to have antioxidant properties and may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone has several advantages for lab experiments, including its high purity and stability. However, this compound is also highly reactive and can be difficult to handle, which can present challenges in lab experiments.
Future Directions
There are several future directions for research on 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone, including further studies on its mechanism of action and potential therapeutic applications. Future research could also focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer and inflammation. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Future research could further explore its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone can be synthesized using a variety of methods, including the reaction of 2-furylthiocyanate with mesityl oxide and 5-amino-1,2,4-triazole. Another method involves the reaction of 2-furylthiocyanate with 5-amino-1,2,4-triazole followed by the reaction with mesityl oxide. These methods have been optimized to produce high yields of this compound.
Scientific Research Applications
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that this compound has strong anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-7-11(2)15(12(3)8-10)13(21)9-23-17-18-16(19-20-17)14-5-4-6-22-14/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWOMKLXGRPDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NNC(=N2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
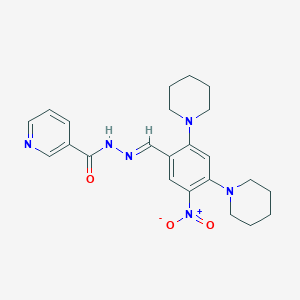
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)

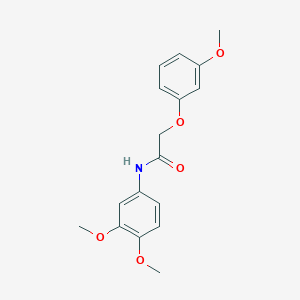


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)

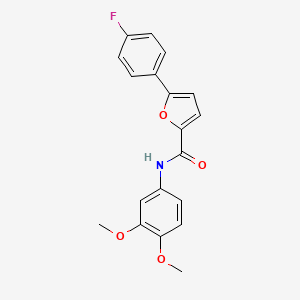
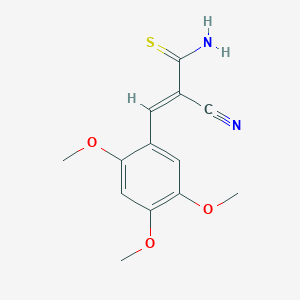
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)

![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)
